4,5-Dihydrothiophene-2-carboxylic acid
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Overview
Description
4,5-Dihydrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₆O₂S. It features a five-membered ring containing sulfur and is known for its diverse applications in various fields of science and industry .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pressure, and catalysts, are fine-tuned to maximize efficiency .
Types of Reactions:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Mechanism of Action
Target of Action
Thiophene derivatives are known to be important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .
Mode of Action
It’s known that thiophene derivatives have attracted considerable interest due to their peculiar redox potentials .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Scientific Research Applications
4,5-Dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: A simpler analog with a similar sulfur-containing ring structure.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
Uniqueness: 4,5-Dihydrothiophene-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,3-dihydrothiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQQGAEXCVOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86610-33-5 |
Source
|
Record name | 4,5-dihydrothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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